Polyporenic acid C

Overview

Description

Polyporenic acid C is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It is known for its potential therapeutic properties, particularly in inducing apoptosis in cancer cells through a death receptor-mediated pathway .

Mechanism of Action

Polyporenic acid C, also known as UNII-8EC05EK77F, is a lanostane-type triterpenoid isolated from P. cocos . This compound has been studied for its various biological activities, including its potential role in inducing cell apoptosis .

Target of Action

This compound primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound acts as a non-competitive inhibitor of AChE . This means it binds to a site on the AChE enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . This results in an increased concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

This compound affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency of acetylcholine .

Result of Action

By inhibiting AChE and enhancing cholinergic transmission, this compound may have potential therapeutic effects in conditions such as Alzheimer’s disease . Additionally, it has been found to induce cell apoptosis through the death receptor-mediated apoptotic pathway without the involvement of the mitochondria . This suggests a potential role for this compound in cancer therapy .

Biochemical Analysis

Biochemical Properties

Polyporenic acid C plays a significant role in biochemical reactions, particularly in the induction of apoptosis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the death receptor-mediated apoptotic pathway, where this compound binds to death receptors on the cell surface, triggering a cascade of events leading to programmed cell death. Additionally, this compound has been shown to interact with caspases, a family of protease enzymes that play essential roles in apoptosis. These interactions highlight the compound’s ability to modulate critical biochemical pathways involved in cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis through the death receptor-mediated pathway without involving the mitochondria. This unique mechanism allows this compound to selectively target cancer cells while sparing healthy cells. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to death receptors on the cell surface, initiating the extrinsic apoptotic pathway. This binding activates caspases, which then cleave specific substrates within the cell, leading to apoptosis. This compound also inhibits certain survival pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, further promoting cell death. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation. These findings suggest that this compound remains active and effective over time, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces apoptosis in cancer cells without causing significant toxicity to healthy tissues. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings underscore the importance of optimizing dosage regimens for this compound to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to apoptosis and cell survival. The compound interacts with enzymes such as caspases and proteases, which play crucial roles in the apoptotic process. Additionally, this compound can influence metabolic flux and metabolite levels by modulating key regulatory pathways. For example, it can inhibit the NF-κB pathway, leading to reduced cell survival and increased apoptosis. These interactions highlight the compound’s ability to modulate critical metabolic processes within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound has been shown to accumulate in specific tissues, such as the liver and lungs, where it exerts its therapeutic effects. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the cell membrane, where it interacts with death receptors to initiate apoptosis. Additionally, the compound can be found in the cytoplasm, where it modulates signaling pathways and gene expression. These localization patterns are essential for the compound’s ability to exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyporenic acid C is typically extracted from the fruiting bodies of Poria cocos. The extraction process involves multiple steps of chromatography, including flash chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the compound .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Polyporenic acid C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions are various derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Polyporenic acid C has several scientific research applications:

Chemistry: It is used as a model compound for studying triterpenoid chemistry and synthesis.

Biology: It is studied for its role in inducing apoptosis in cancer cells, particularly lung cancer cells

Medicine: this compound shows potential as a therapeutic agent for cancer treatment due to its ability to induce cell death through apoptosis

Industry: While not widely used industrially, its derivatives are of interest for developing new pharmaceuticals

Comparison with Similar Compounds

- Pachymic acid

- Dehydropachymic acid

- Poricoic acid A

- Poricoic acid B

Comparison: Polyporenic acid C is unique among these compounds due to its specific mechanism of inducing apoptosis through the death receptor pathway without mitochondrial involvement . Other similar compounds, such as pachymic acid and poricoic acids, also exhibit anticancer properties but may involve different pathways and molecular targets .

Biological Activity

Polyporenic acid C (PAC) is a triterpenoid compound primarily derived from various fungi, particularly from the genus Poria and other related species. This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

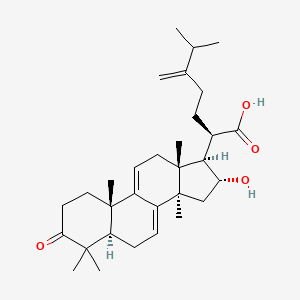

This compound is characterized by its complex triterpenoid structure. Its chemical formula is , and it exhibits a unique arrangement of hydroxyl groups that contribute to its biological activity. The compound's structural features are crucial for its interaction with biological targets.

1. Anti-Cancer Properties

This compound has demonstrated significant anti-cancer effects across various cancer cell lines. Notably:

- Colorectal Cancer : PAC exhibited an IC50 value of 4.382 µM against HT-29 colorectal cancer cells, indicating potent anti-proliferative effects. It induces apoptosis via caspase-8-mediated pathways without mitochondrial involvement .

- Lung Cancer : Research indicates that PAC can significantly inhibit the growth of A549 lung cancer cells, leading to apoptosis through death receptor-mediated mechanisms .

2. Anti-Inflammatory Effects

PAC has been shown to modulate inflammatory responses:

- It inhibits the expression of pro-inflammatory cytokines such as TNF-α and COX-2 in LPS-stimulated macrophages .

- The compound also activates the Nrf2 signaling pathway, enhancing the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative stress .

3. Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens:

- Studies have confirmed its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antibacterial agent .

4. Neuroprotective Effects

Recent findings suggest that PAC may serve as an acetylcholinesterase (AChE) inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's:

- In vitro studies indicated that PAC acts as a non-competitive inhibitor of AChE, suggesting its potential in cognitive enhancement therapies .

Data Summary Table

The following table summarizes key biological activities and research findings related to this compound:

Case Study 1: Lung Cancer Treatment

In a study examining the effects of PAC on A549 lung cancer cells, researchers observed that treatment with PAC resulted in significant cell death through apoptosis pathways. The study highlighted the potential of PAC as a therapeutic agent for lung cancer, warranting further clinical investigations.

Case Study 2: Inhibition of Inflammatory Markers

A study focused on the anti-inflammatory properties of PAC demonstrated its ability to downregulate inflammatory markers in macrophages exposed to LPS. This suggests that PAC could be developed into a natural remedy for inflammatory diseases.

Properties

IUPAC Name |

(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYWYZPIVAHKU-WMNQUVFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-18-9 | |

| Record name | Polyporenic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYPORENIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC05EK77F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Polyporenic acid C (PPAC)?

A1: PPAC has been shown to exhibit various biological activities, including:

- Cytotoxicity against cancer cells: PPAC has demonstrated cytotoxicity against various cancer cell lines, including lung cancer (A549), prostate cancer (DU145), and pancreatic cancer (Panc-1, MiaPaca-2, AsPc-1 and BxPc-3). [, , ]

- Inhibition of nitric oxide (NO) production: PPAC can reduce NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, potentially through the blockade of the activator protein-1 (AP-1) signaling pathway. []

- Inhibition of matrix metalloproteinase-7 (MMP-7): PPAC can suppress the invasive behavior of cancer cells, potentially by downregulating MMP-7 expression. []

- Induction of apoptosis: PPAC can induce apoptosis in cancer cells, likely through the death receptor-mediated apoptotic pathway involving caspase-8 activation. []

- Potential RXR agonistic activity: Research suggests PPAC may act as a retinoid X receptor (RXR) agonist, inducing differentiation in HL-60 leukemia cells and potentially contributing to anti-cancer effects. []

- Inhibition of bile acid uptake transporters: PPAC inhibits the function of apical sodium-dependent bile acid transporter (ASBT) and sodium/taurocholate cotransporting polypeptide (NTCP), suggesting a potential mechanism for its hypolipidemic effect. []

Q2: How does PPAC induce apoptosis in cancer cells?

A: Research suggests PPAC induces apoptosis in A549 lung cancer cells through the death receptor-mediated apoptotic pathway. This involves the activation of caspase-8, leading to the direct cleavage of executioner caspases, without involving the mitochondria. [] This is in contrast to pachymic acid, another lanostane-type triterpenoid, which disrupts mitochondrial membrane potential and activates caspase-9. [] Additionally, PPAC treatment suppressed the PI3-kinase/Akt signaling pathway and enhanced p53 activation, potentially contributing to apoptosis induction. []

Q3: How does PPAC affect bile acid metabolism?

A: PPAC has been identified as a competitive inhibitor of both ASBT and NTCP, two key transporters involved in the enterohepatic circulation of bile acids. [] By inhibiting these transporters, PPAC could potentially disrupt bile acid reabsorption, leading to increased bile acid excretion and potentially contributing to a hypolipidemic effect. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of PPAC is C30H48O4, and its molecular weight is 472.69 g/mol. [, , ]

Q5: What spectroscopic techniques are commonly used to characterize PPAC?

A: Various spectroscopic techniques are employed to elucidate the structure of PPAC, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, NOESY, HSQC, HMBC), and mass spectrometry (MS) techniques such as electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) and high-resolution electrospray ionization mass spectrometry (HRESI-MS). [, , , , ]

Q6: What is the main natural source of this compound?

A: PPAC is primarily isolated from the sclerotium of the fungus Poria cocos (Schw.) Wolf, also known as Wolfiporia extensa (Peck) Ginns, which is widely used in traditional Chinese medicine. [, , , , , , , , , , , ]

Q7: Can PPAC be produced by methods other than extraction from Poria cocos?

A: While PPAC is typically isolated from Poria cocos, research suggests it can also be produced through submerged cultivation of Poria cocos mycelium. This method has shown potential for higher yields of PPAC compared to traditional cultivation methods. []

Q8: How do the levels of PPAC vary in different parts of the Poria cocos fungus?

A: Studies have shown that the surface layer of Poria cocos sclerotium generally contains the highest levels of PPAC compared to other parts of the fungus. [, ] This finding suggests that focusing on the surface layer could be beneficial for maximizing PPAC extraction yields.

Q9: What analytical techniques are commonly employed for the quantification of PPAC?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and mass spectrometry (MS), are widely used for the quantification of PPAC in complex mixtures and biological samples. [, , , , , , , , ]

Q10: What are some challenges associated with the analysis of PPAC?

A: The analysis of PPAC can be challenging due to the complexity of the Poria cocos matrix, the presence of structurally similar compounds, and the potential for degradation during sample preparation and analysis. [] Therefore, developing robust and validated analytical methods is crucial for accurate quantification and quality control of PPAC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.